molecular formula C15H16N2O2S B2702565 (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1428355-85-4

(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2702565
CAS No.: 1428355-85-4
M. Wt: 288.37
InChI Key: WSWPLBJEFOUAKL-UHFFFAOYSA-N
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Description

(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound that features a combination of pyridine, piperidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Pyridin-2-yloxy Intermediate: This involves the reaction of pyridine with an appropriate halogenated compound to introduce the oxy group.

    Piperidin-1-yl Derivative Formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidin-1-yl derivative.

    Thiophen-3-yl Methanone Introduction: Finally, the thiophen-3-yl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Pyridin-3-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone
  • (4-(Pyridin-4-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone
  • (4-(Pyridin-2-yloxy)piperidin-1-yl)(furan-3-yl)methanone

Uniqueness

(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-pyridin-2-yloxypiperidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(12-6-10-20-11-12)17-8-4-13(5-9-17)19-14-3-1-2-7-16-14/h1-3,6-7,10-11,13H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWPLBJEFOUAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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